![molecular formula C16H9ClO3S B5612188 4-formylphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5612188.png)
4-formylphenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of benzothiophene derivatives, including compounds similar to "4-formylphenyl 3-chloro-1-benzothiophene-2-carboxylate," often involves multistep chemical reactions that yield these compounds with high specificity. For instance, compounds similar to the one have been synthesized through reactions involving carboxylic acid derivatives of benzothiophene, demonstrating the chemoselectivity and efficiency of these synthetic routes (Jayaraman et al., 2010).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by detailed spectroscopic analysis, including IR, 1H NMR, and 13C NMR, which provides insights into the arrangement of atoms within the molecule and its electronic environment. The benzothiophene core, in particular, contributes to the compound's unique chemical properties and reactivity (Jayaraman et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving "4-formylphenyl 3-chloro-1-benzothiophene-2-carboxylate" and its analogs can be diverse, depending on the functional groups present. For example, reactions with hydrazine hydrate or various nucleophiles have been reported, leading to a range of products that showcase the compound's versatility in organic synthesis. The presence of the formyl group also opens up possibilities for further functionalization through reactions like condensation (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
(4-formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3S/c17-14-12-3-1-2-4-13(12)21-15(14)16(19)20-11-7-5-10(9-18)6-8-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIXMEYWOVKOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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